Phenyl[2-(1-phenylethyl)phenyl]methanone, also known as 2-(1-phenylethyl)benzophenone, is a compound belonging to the class of ketones. It is characterized by a central carbonyl group flanked by two phenyl rings, with an ethyl group attached to one of the phenyl rings. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications.
This compound can be synthesized through several methods, primarily involving the reaction of appropriate phenolic compounds and ketones. The synthesis often utilizes common reagents and solvents, which are widely available from commercial suppliers.
Phenyl[2-(1-phenylethyl)phenyl]methanone is classified as an organic compound, specifically a ketone. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms.
The synthesis of Phenyl[2-(1-phenylethyl)phenyl]methanone can be achieved through various methods, including:
One common synthetic route involves the following steps:
The molecular structure of Phenyl[2-(1-phenylethyl)phenyl]methanone features:
Phenyl[2-(1-phenylethyl)phenyl]methanone can undergo various chemical reactions:
For instance, when treated with lithium aluminum hydride, Phenyl[2-(1-phenylethyl)phenyl]methanone can yield 2-(1-phenylethyl)benzoin through a reduction process.
The mechanism of action for Phenyl[2-(1-phenylethyl)phenyl]methanone involves its interaction with biological targets:
Studies have indicated that derivatives of this compound exhibit biological activities such as anti-inflammatory effects and potential anticancer properties, suggesting that it may interact with signaling pathways in cells.
Phenyl[2-(1-phenylethyl)phenyl]methanone has various scientific uses:
The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules in medicinal chemistry and material science.
The discovery of phenyl[2-(1-phenylethyl)phenyl]methanone derivatives emerged during urgent efforts to combat multidrug-resistant (MDR) Gram-negative pathogens in the late 2010s. Researchers employed virtual screening of >8,000 compounds against the MCR-1 catalytic domain (PDB: 5GRR), focusing on structural complementarity with the shallow depression surrounding Glu246 and Thr285 residues. This computational approach identified racemic 1-phenyl-2-(phenylamino)ethanone (Compound 3) as a primary hit with modest MCR-1 inhibitory activity [2] [5]. Initial synthetic routes involved:
Table 1: Early Phenyl[2-(1-phenylethyl)phenyl]methanone Derivatives and Anti-MCR-1 Activity
| Compound | R1 Substituent | R2 Substituent | MIC Reduction with Colistin (μg/mL) |
|---|---|---|---|
| 3 | H | H | Partial inhibition at 100 μM |
| 6g | 4-Cl | CH₃ | Complete inhibition at 50 μM |
| 6h | 4-OCH₃ | C₂H₅ | Complete inhibition at 50 μM |
This foundational work established the minimal pharmacophore required for MCR-1 binding while highlighting the need for scaffold optimization to enhance potency [2].
The mcr-1 gene, first identified in China in 2015, encodes a phosphoethanolamine transferase (MCR-1) that modifies lipid A in Gram-negative bacteria. This enzymatic modification reduces membrane negative charge, diminishing colistin binding and conferring resistance. By 2019, mcr-1 had disseminated to >50 countries across five continents, frequently coexisting with carbapenem resistance genes (e.g., NDM-5/9) in Enterobacteriaceae, creating pan-drug-resistant strains [2] [4].
Phenyl[2-(1-phenylethyl)phenyl]methanone derivatives counteract this resistance via:
Notably, these inhibitors specifically target plasmid-encoded resistance without affecting chromosomally mediated colistin resistance (e.g., PhoPQ/PmrAB systems), offering precision against the most urgent transmission threat [5].
Scaffold optimization of phenyl[2-(1-phenylethyl)phenyl]methanone followed a structure-activity relationship (SAR)-driven approach:
Table 2: SAR Analysis of Optimized Derivatives
| Structural Feature | Compound Examples | Impact on MCR-1 Inhibition | Key Interactions |
|---|---|---|---|
| 4-NO₂ substitution | 6q, 6r | 8-fold ↑ activity vs 4-H | H-bond with T285 |
| Ethyl carbamate | 6p | Complete growth inhibition at 25 μM | Hydrophobic cavity filling |
| 4-CF₃ substitution | 6i | Synergy with colistin at 32 μM | Van der Waals contacts |
Critical breakthroughs included compounds 6p and 6q, which at 25 μM combined with 2 μg·mL⁻¹ colistin completely inhibited E. coli BL21(DE3) expressing mcr-1. Molecular docking confirmed their binding mode: the carbonyl group formed dual hydrogen bonds with Glu246 and Thr285, while the aromatic systems occupied adjacent hydrophobic sub-pockets [2] [5]. This scaffold demonstrated superior potency to early MCR-1 inhibitors like pterostilbene (required 32 μg·mL⁻¹) or ethanolamine (required 10 mM), positioning it as a lead for next-generation resistance-breakers [5].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: